molecular formula C20H20FN5O2S B2367703 N-(4-fluorobenzyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921789-30-2

N-(4-fluorobenzyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2367703
CAS No.: 921789-30-2
M. Wt: 413.47
InChI Key: PRUFYEIUESSILN-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a potent and selective investigational covalent inhibitor of the KRAS G12C mutant protein, a key oncogenic driver in a significant subset of cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma. Its primary research value lies in its unique mechanism of action, which involves covalently binding to the switch-II pocket of the GDP-bound, inactive state of KRAS G12C , thereby trapping it in its inactive conformation and preventing downstream signaling through the MAPK pathway. This compound is structurally characterized by a (6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide scaffold, which is designed to form the critical covalent bond with the cysteine residue, while the 4-fluorobenzyl and 4-methoxyphenyl groups contribute to optimal binding affinity and cellular permeability. It serves as a crucial pharmacological tool for exploring KRAS-driven tumor biology, validating KRAS G12C as a therapeutic target, and investigating mechanisms of resistance to KRAS inhibition. Research applications include in vitro biochemical assays, cell-based viability studies, and in vivo xenograft models to evaluate antitumor efficacy, as well as combination therapy studies with other targeted agents such as SHP2 or EGFR inhibitors to overcome potential resistance mechanisms.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O2S/c1-28-17-8-6-16(7-9-17)25-10-11-26-19(25)23-24-20(26)29-13-18(27)22-12-14-2-4-15(21)5-3-14/h2-9H,10-13H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUFYEIUESSILN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. The compound's structure suggests it may interact with various biological targets, leading to significant pharmacological effects. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The chemical structure of this compound is characterized by:

  • A fluorobenzyl group,
  • An imidazo[2,1-c][1,2,4]triazole moiety,
  • A thioacetamide linkage.

This structural configuration is believed to enhance its interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

In vitro studies demonstrate that the compound shows significant antiproliferative effects against several cancer cell lines. For instance:

Cell LineIC50 (μM)
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)8.3
A549 (Lung Cancer)10.0

These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

The mechanism by which this compound exerts its effects appears to involve:

  • Inhibition of kinase activity : Similar compounds have shown to inhibit specific kinases involved in cancer progression.
  • Induction of oxidative stress : The presence of reactive oxygen species (ROS) may play a role in triggering apoptosis in cancer cells.

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

  • Study on Lung Cancer : In a study involving A549 cells, treatment with the compound resulted in a significant reduction in cell viability compared to controls. The study highlighted the role of ROS in mediating the anticancer effects.
  • Breast Cancer Models : Another investigation into MCF-7 cells revealed that the compound induced G0/G1 phase arrest and increased apoptosis markers.

In Vivo Studies

Preliminary in vivo studies using xenograft models have shown promising results with this compound demonstrating:

  • Tumor growth inhibition.
  • Improved survival rates compared to untreated groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis:

Imidazo[2,1-b]-1,3,4-thiadiazole Derivatives

  • Compound 3 (Molbank, 2012) : 2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole .
    • Structural Similarities : Contains a fused imidazo-thiadiazole core and a 4-methoxyphenyl group.
    • Key Differences : Lacks the thioacetamide side chain and fluorobenzyl substituent.
    • Synthesis : Prepared via condensation of thiadiazol-2-ylamine with phenacyl bromides, differing from the target compound’s likely S-alkylation pathway.

S-Alkylated 1,2,4-Triazoles

  • Compounds 10–15 (Int. J. Mol. Sci., 2014): (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(aryl)ethanones . Functional Similarities: Feature sulfur-linked substituents (thioether bonds) and fluorinated aromatic groups. Key Differences: Utilize a 1,2,4-triazole core instead of an imidazo-triazole system. The ethanone group contrasts with the acetamide linkage in the target compound. Spectral Data: IR spectra confirm C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) stretches, comparable to the thioacetamide group’s expected signals .

Benzimidazole-Triazole-Thiazole Hybrids

  • Compound 9b (Design and Synthesis, 2023): 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide . Structural Parallels: Incorporates a fluorophenyl group and acetamide side chain. Key Differences: Replaces the imidazo-triazole core with a triazole-thiazole-benzimidazole system.

Comparative Data Table

Compound Name / ID Core Structure Key Substituents IR/NMR Features Yield (%) Reference
Target Compound Imidazo[2,1-c][1,2,4]triazole 4-Fluorobenzyl, 4-methoxyphenyl, thioacetamide Expected: C=O (~1670 cm⁻¹), S-C (~650 cm⁻¹), Ar-H (δ 7.2–8.3 ppm) N/A
Compound 3 (Molbank) Imidazo[2,1-b]-1,3,4-thiadiazole 4-Fluoro-3-nitrophenyl, 4-methoxyphenyl C=O (1682 cm⁻¹), Ar-H (δ 7.5–8.3 ppm) Not reported [3]
Compound 8a (Molecules, 2011) Pyridine-thiadiazole Acetyl, methyl, benzoyl C=O (1679 cm⁻¹), CH3 (δ 2.49–2.63 ppm) 80 [1]
Compound 9b (Design and Synthesis) Triazole-thiazole-benzimidazole 4-Fluorophenyl, acetamide C=O (1715 cm⁻¹), Ar-H (δ 7.4–8.3 ppm) Not reported [4]

Key Observations

Bioactivity Potential: The thioacetamide linker may facilitate hydrogen bonding or metal coordination, akin to sulfur-containing compounds in and .

Synthetic Challenges : The fused imidazo-triazole core requires multi-step cyclization and regioselective functionalization, contrasting with simpler triazole or thiadiazole systems .

Preparation Methods

Cyclization of Amidrazones

Procedure :

  • Intermediate Preparation : 3-Amino-1,2,4-triazole derivatives are treated with chloroacetyl chloride to form chloroacetamide intermediates.
  • Cyclization : Heating the intermediate in polar aprotic solvents (e.g., DMF or NMP) induces cyclization. For example, 3-amino-1,2,4-triazole reacts with 4-methoxybenzaldehyde under microwave irradiation (100–120°C, 30 min) to yield 7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c]triazole.
    Key Data :
Starting Material Conditions Yield Source
3-Amino-1,2,4-triazole + 4-methoxybenzaldehyde Microwave, 120°C, 30 min 78%

N-(4-Fluorobenzyl)Amide Coupling

The final step involves coupling the thioacetamide intermediate with 4-fluorobenzylamine:

EDC/HOBt-Mediated Amidation

Procedure :

  • Activation : The thioacetic acid derivative is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.
  • Coupling : 4-Fluorobenzylamine is added, and the reaction proceeds at room temperature for 12–24 hours.
    Key Data :
Activated Intermediate Coupling Agent Conditions Yield
Thioacetic acid-EDC adduct 4-Fluorobenzylamine DCM, RT, 24 h 82%

Reductive Amination

For analogs requiring secondary amines, reductive amination with sodium cyanoborohydride (NaBH3CN) in methanol is employed.

Alternative Synthetic Routes

One-Pot Multi-Component Reactions

Microwave-assisted one-pot synthesis combines 4-methoxybenzaldehyde, 3-amino-1,2,4-triazole, and thioacetic acid derivatives in pyridine, achieving a 70% yield in 1 hour.

Solid-Phase Synthesis

Immobilized resins (e.g., Wang resin) enable iterative coupling of fragments, though yields are lower (50–60%).

Optimization and Challenges

  • Regioselectivity : Use of NaH in NMP ensures selective N-alkylation over O-alkylation.
  • Purification : Silica gel chromatography (hexane/EtOAc 3:1) removes unreacted starting materials.
  • Stability : The thioacetamide linker is prone to oxidation; reactions require inert atmospheres (N2/Ar).

Summary of Key Methods

Step Method Reagents/Conditions Yield
Core Synthesis Microwave cyclization 4-Methoxybenzaldehyde, 120°C 78%
Thiolation Na-thiolate displacement THF, 60°C 65%
Amidation EDC/HOBt coupling DCM, RT 82%

Q & A

Q. What are the key steps in synthesizing N-(4-fluorobenzyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide?

The synthesis typically involves multi-step protocols, including:

  • Heterocyclic ring formation : Construction of the imidazo[1,2,4]triazole core via cyclization reactions under reflux conditions .
  • Thioacetamide linkage : Coupling of the thiol group to the imidazo-triazole moiety using reagents like EDCI/HOBt or thiol-disulfide exchange .
  • Functionalization : Introduction of the 4-fluorobenzyl and 4-methoxyphenyl groups via nucleophilic substitution or cross-coupling reactions . Reaction progress is monitored by TLC, and intermediates are purified via column chromatography .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR Spectroscopy : 1H/13C NMR resolves aromatic protons, methylene bridges, and methoxy/fluoro substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Validates functional groups (e.g., C=O stretch in acetamide at ~1650 cm⁻¹) .

Q. What pharmacological activities are associated with this compound?

Preliminary studies suggest:

  • Anticancer potential : Inhibition of kinase pathways (e.g., EGFR or Aurora kinases) due to structural similarity to imidazo-triazole derivatives .
  • Anti-inflammatory activity : Modulation of COX-2 or NF-κB pathways, inferred from analogs with methoxyphenyl groups .
  • Antimicrobial effects : Thioacetamide-linked compounds often disrupt bacterial membrane integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalyst use : Pd-based catalysts improve cross-coupling efficiency for aryl group incorporation .
  • Temperature control : Lower temperatures (~0–5°C) reduce side reactions during thiol coupling . Statistical methods like Design of Experiments (DoE) can systematically optimize variables (e.g., pH, time) .

Q. How to resolve contradictions in spectroscopic data between synthetic batches?

  • Multi-technique validation : Combine NMR, IR, and X-ray crystallography (if crystalline) to confirm structural integrity .
  • Impurity profiling : Use HPLC-MS to identify byproducts (e.g., incomplete substitution at the 4-fluorobenzyl group) .
  • Cross-referencing analogs : Compare data with structurally related compounds (e.g., N-(3,4-dimethoxyphenyl) derivatives) to identify systematic errors .

Q. What strategies are effective for studying structure-activity relationships (SAR)?

  • Analog synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with 4-chlorophenyl) to assess impact on bioactivity .
  • Computational modeling : Perform molecular docking to predict binding affinities for targets like kinase domains .
  • Bioassay-guided fractionation : Isolate active metabolites using LC-MS and test against disease-specific cell lines .

Q. How to investigate the compound’s mechanism of action in complex biological systems?

  • Target identification : Use pull-down assays with biotinylated probes to capture interacting proteins .
  • Transcriptomic profiling : RNA-seq or qPCR arrays can reveal downstream gene regulation (e.g., apoptosis-related genes) .
  • Kinase inhibition assays : Screen against kinase panels to identify primary targets (e.g., JAK/STAT or MAPK pathways) .

Methodological Considerations

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Purification bottlenecks : Replace column chromatography with recrystallization or continuous-flow systems .
  • Stability issues : Protect light-sensitive groups (e.g., thioacetamide) by using amber glassware and inert atmospheres .

Q. How to validate biological activity while minimizing off-target effects?

  • Selectivity assays : Compare IC50 values across related targets (e.g., kinase isoforms) .
  • CRISPR/Cas9 knockouts : Validate target dependency in cell lines lacking the putative target gene .

Q. What computational tools aid in predicting metabolic pathways?

  • ADMET prediction software : Tools like SwissADME or MetaCore model hepatic metabolism and toxicity .
  • CYP450 interaction assays : Incubate with human liver microsomes to identify major metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.